1-(2-Amino-4-mercaptophenyl)-1-bromopropan-2-one 1-(2-Amino-4-mercaptophenyl)-1-bromopropan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18838049
InChI: InChI=1S/C9H10BrNOS/c1-5(12)9(10)7-3-2-6(13)4-8(7)11/h2-4,9,13H,11H2,1H3
SMILES:
Molecular Formula: C9H10BrNOS
Molecular Weight: 260.15 g/mol

1-(2-Amino-4-mercaptophenyl)-1-bromopropan-2-one

CAS No.:

Cat. No.: VC18838049

Molecular Formula: C9H10BrNOS

Molecular Weight: 260.15 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Amino-4-mercaptophenyl)-1-bromopropan-2-one -

Specification

Molecular Formula C9H10BrNOS
Molecular Weight 260.15 g/mol
IUPAC Name 1-(2-amino-4-sulfanylphenyl)-1-bromopropan-2-one
Standard InChI InChI=1S/C9H10BrNOS/c1-5(12)9(10)7-3-2-6(13)4-8(7)11/h2-4,9,13H,11H2,1H3
Standard InChI Key VUEDIGNWOHQZRC-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C1=C(C=C(C=C1)S)N)Br

Introduction

Molecular Structure and Chemical Identity

Structural Features

1-(2-Amino-4-mercaptophenyl)-1-bromopropan-2-one (IUPAC name: 1-(2-amino-4-sulfanylphenyl)-1-bromopropan-2-one) consists of:

  • A phenyl ring with substituents at positions 2 (amino group) and 4 (mercapto group).

  • A brominated propanone backbone (-CO-CBr-CH₃) attached to the phenyl ring.

The molecular formula is C₉H₉BrNOS, with a molecular weight of 260.15 g/mol (calculated based on analogous compounds). The presence of electron-donating (-NH₂, -SH) and electron-withdrawing (-Br, -CO-) groups creates a polarized electronic environment, influencing reactivity.

Table 1: Comparative Structural Data for Analogous Brominated Phenylpropanones

CompoundMolecular FormulaMolecular Weight (g/mol)Substituent Positions
1-(2-Amino-4-mercaptophenyl)-1-bromopropan-2-oneC₉H₉BrNOS260.152-NH₂, 4-SH
1-(2-Amino-3-mercaptophenyl)-1-bromopropan-2-oneC₉H₁₀BrNOS260.152-NH₂, 3-SH
1-(2-Amino-5-mercaptophenyl)-1-bromopropan-2-oneC₉H₁₀BrNOS260.152-NH₂, 5-SH
1-(2-Amino-4-(methylthio)phenyl)-1-bromopropan-2-oneC₁₀H₁₂BrNOS274.182-NH₂, 4-SCH₃

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis of brominated phenylpropanones typically involves bromination of precursor ketones. For example, 1-(2-amino-4-(methylthio)phenyl)propan-2-one undergoes bromination using N-bromosuccinimide (NBS) or bromine in dichloromethane. For mercapto-substituted variants, protection of the -SH group (e.g., via tritylation) is often required to prevent oxidation during synthesis.

Stepwise Synthesis Protocol (Hypothesized for 4-Mercapto Derivative):

  • Precursor Preparation: 2-Amino-4-mercaptophenol is reacted with propargyl bromide to form 1-(2-amino-4-mercaptophenyl)propan-2-one.

  • Bromination: Treatment with NBS or Br₂ in a polar aprotic solvent (e.g., DCM) at 0–25°C.

  • Deprotection: Removal of protective groups (if used) via acidic or reductive conditions.

Continuous Flow Reactor Advancements

Recent innovations in continuous flow chemistry have improved yields (≥85%) and reduced byproduct formation in analogous reactions. Enhanced mixing and temperature control in microreactors minimize side reactions such as over-bromination or disulfide formation from -SH groups.

Physicochemical Properties

Thermal and Solubility Characteristics

While direct data for the 4-mercapto isomer is unavailable, trends from similar compounds suggest:

  • Melting Point: 150–170°C (estimated based on).

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water (<0.1 mg/mL).

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include ν(N-H) ~3350 cm⁻¹, ν(S-H) ~2550 cm⁻¹, ν(C=O) ~1700 cm⁻¹, and ν(C-Br) ~600 cm⁻¹.

  • NMR:

    • ¹H NMR: Aromatic protons (δ 6.8–7.5 ppm), -NH₂ (δ 5.2 ppm, broad), -SH (δ 1.5 ppm, exchangeable).

    • ¹³C NMR: Carbonyl (δ 205 ppm), aromatic carbons (δ 110–150 ppm), C-Br (δ 35 ppm).

Reactivity and Functionalization

Nucleophilic Substitution

The α-bromine atom is highly susceptible to substitution. In the presence of amines or thiols, it forms derivatives such as:

  • Thioethers: Reaction with thiophenols yields disulfide-linked analogs.

  • Amides: Treatment with primary amines produces α-amino ketones.

Oxidation and Redox Behavior

The mercapto group (-SH) oxidizes readily to disulfides (-S-S-) under aerobic conditions, necessitating inert atmospheres during storage. Controlled oxidation with H₂O₂ or I₂ generates sulfonic acid derivatives, which are water-soluble and biologically active.

Industrial and Research Applications

Materials Science

  • Polymer Modification: The -SH group enables thiol-ene click chemistry for crosslinking polymers.

  • Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with catalytic activity.

Pharmaceutical Intermediates

Used in the synthesis of heterocyclic drugs, including benzothiazoles and quinazolines, via cyclocondensation reactions.

Challenges and Future Directions

Stability Optimization

The compound’s sensitivity to oxidation and hydrolysis necessitates advanced formulation strategies, such as encapsulation in lipid nanoparticles or lyophilization.

In Vivo Studies

While in vitro data are promising, in vivo pharmacokinetic and toxicity profiles remain uncharacterized. Future work should prioritize rodent models to assess bioavailability and metabolic pathways.

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